molecular formula C13H16N2O3S2 B11604597 Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate

Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate

Cat. No.: B11604597
M. Wt: 312.4 g/mol
InChI Key: LDZXSQFIFVOBGA-UHFFFAOYSA-N
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Description

Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a cyano group, a thia-aza spiro ring, and an ester group. These features make it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate typically involves the cyclocondensation of 2-cyano-3-mercapto-3-phenylamino-acrylamide with 4-oxo-1-phenyl-cyclohexanecarbonitrile in the presence of catalytic amounts of p-toluenesulfonic acid in boiling ethanol . This reaction forms the spirocyclic core of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-aza ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, ester group, and thia-aza spiro ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate is unique due to its combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 2-[(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate

InChI

InChI=1S/C13H16N2O3S2/c1-18-10(16)8-19-12-9(7-14)11(17)15-13(20-12)5-3-2-4-6-13/h2-6,8H2,1H3,(H,15,17)

InChI Key

LDZXSQFIFVOBGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(=O)NC2(S1)CCCCC2)C#N

Origin of Product

United States

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